molecular formula C14H11ClO B8562277 2-Benzyl-4-chlorobenzaldehyde CAS No. 81992-91-8

2-Benzyl-4-chlorobenzaldehyde

Cat. No. B8562277
CAS RN: 81992-91-8
M. Wt: 230.69 g/mol
InChI Key: DJNDTMJICQUTSN-UHFFFAOYSA-N
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Patent
US04354973

Procedure details

To a suspension of 10.5 g (0.437 mole) of mineral oil free sodium hydride in 1.2 liters of tetrahydrofuran was added dropwise 58.4 g (0.328 mole) of diethylcyanomethyl phosphonate. After the hydrogen evolution had ceased ca 60 min, 69.4 g (0.3 mole) of 2-benzyl-4-chlorobenzaldehyde, in 75 ml of tetrahydrofuran was added dropwise. The mixture was stirred overnight at room temperature. The tetrahydrofuran solution was decanted, and concentrated at room temperature. The residue was partitioned between 2 liters of water and 1.5 liters of ether. The ether solution was separated, washed with water, and dried with sodium sulfate. The ether was removed at reduced pressure to give a yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
58.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
69.4 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].P(=O)([O-])O[C:5](CC)(CC)[C:6]#[N:7].[H][H].[CH2:16]([C:23]1[CH:30]=[C:29]([Cl:31])[CH:28]=[CH:27][C:24]=1[CH:25]=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>O1CCCC1>[CH2:16]([C:23]1[CH:30]=[C:29]([Cl:31])[CH:28]=[CH:27][C:24]=1[CH:25]=[CH:5][C:6]#[N:7])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethylcyanomethyl phosphonate
Quantity
58.4 g
Type
reactant
Smiles
P(OC(C#N)(CC)CC)([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
69.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=O)C=CC(=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 2 liters of water and 1.5 liters of ether
CUSTOM
Type
CUSTOM
Details
The ether solution was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Cl)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.